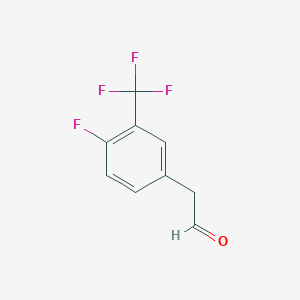
2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” is a chemical compound with the empirical formula C9H7F3O and a molecular weight of 188.15 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” can be represented by the SMILES string [H]C (CC1=CC=C (C (F) (F)F)C=C1)=O . The InChI key for this compound is JILROKHULOFASY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde” include its empirical formula (C9H7F3O), molecular weight (188.15), and its solid state . The trifluoromethyl group in this compound has significant electronegativity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Research has demonstrated the utility of fluorinated reagents in organic synthesis, such as the use of 2-fluoro-3-phenyl-allyltrimethylsilane for the Hosomi–Sakurai reaction, leading to the efficient synthesis of homoallyl alcohols and ethers from aldehydes and acetals (Tsuyoshi Hayashi, Y. Usuki, H. Iio, 2010). This highlights the compound's relevance in creating new molecules with fluorinated motifs, useful in pharmaceutical and agrochemical development.
Materials Science
In materials science, derivatives of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde have contributed to the synthesis of novel polymers with exceptional properties. For instance, poly(arylene ether)s containing multi-substituted pentaphenylene units exhibit high thermal stability, ultrahigh glass-transition temperatures, and are soluble in a wide range of organic solvents, making them suitable for optical applications (B. Liaw, Wen-Yao Huang, et al., 2007).
Fluorine Chemistry
The exploration of organometallic fluorine chemistry includes the development of new methods for the selective introduction of fluorine and fluoroalkyl groups into organic compounds. For example, the radical fluoroalkylation of aryl alkenes using fluorinated sulfones under visible-light photoredox catalysis represents a significant advancement, enabling the incorporation of various fluoroalkyl radicals into styrene derivatives (J. Rong, C. Ni, et al., 2017). This method offers a greener, more efficient pathway for creating fluoroorganic molecules, essential in the pharmaceutical industry due to the unique properties conferred by fluorine atoms.
Safety and Hazards
The safety data sheet for a related compound, “2-Fluoro-3-(trifluoromethyl)phenylboronic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde are currently unknown . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
Based on its structural similarity to other trifluoromethylbenzenes , it may interact with its targets through similar mechanisms.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and pharmacokinetic profile.
Eigenschaften
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOYHOHPLWWYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)
![N-(Cyclopropylmethyl)-N-[(6-methylpyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2803130.png)
![2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2803132.png)
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide](/img/structure/B2803133.png)

![5-Bromopyrido[2,3-d]pyrimidin-4-ol](/img/structure/B2803139.png)
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2803140.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B2803143.png)


![4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2803148.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)
